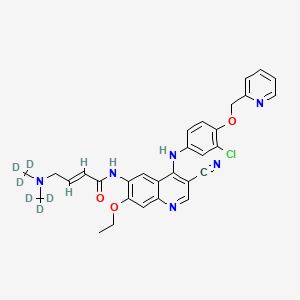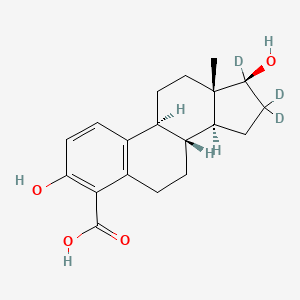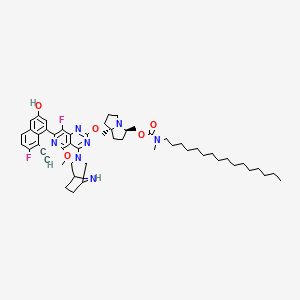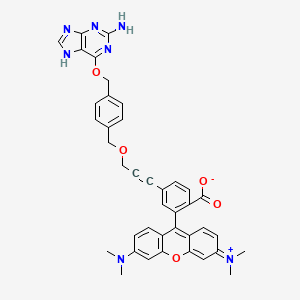
KRAS G12C inhibitor 33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 33 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. This mutation involves the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 33 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in these reactions include organometallic reagents, protecting groups, and coupling agents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 33 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its binding affinity and selectivity for the KRAS G12C mutant protein .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in treating cancers with KRAS G12C mutations.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting KRAS-driven cancers
Mecanismo De Acción
KRAS G12C inhibitor 33 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing its activation and downstream signaling. The inhibition of KRAS signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leads to reduced cell proliferation and tumor growth .
Comparación Con Compuestos Similares
KRAS G12C inhibitor 33 is unique in its high selectivity and potency for the KRAS G12C mutation. Similar compounds include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor for NSCLC.
Adagrasib (MRTX849): Another potent KRAS G12C inhibitor under clinical investigation.
ARS-853: An early KRAS G12C inhibitor used in preclinical studies
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, binding affinities, and clinical efficacy .
Propiedades
Fórmula molecular |
C30H33N7O3 |
|---|---|
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
2-methyl-6-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-3-naphthalen-1-yl-8-(4-prop-2-enoylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C30H33N7O3/c1-4-25(38)35-15-17-36(18-16-35)28-26-27(32-30(33-28)40-19-22-11-8-14-34(22)3)29(39)37(20(2)31-26)24-13-7-10-21-9-5-6-12-23(21)24/h4-7,9-10,12-13,22H,1,8,11,14-19H2,2-3H3/t22-/m0/s1 |
Clave InChI |
BZZYACFDPKVXKG-QFIPXVFZSA-N |
SMILES isomérico |
CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OC[C@@H]6CCCN6C |
SMILES canónico |
CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OCC6CCCN6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


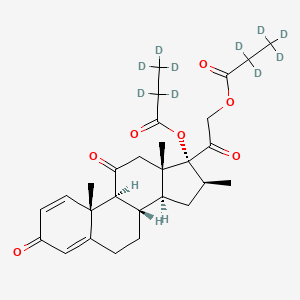
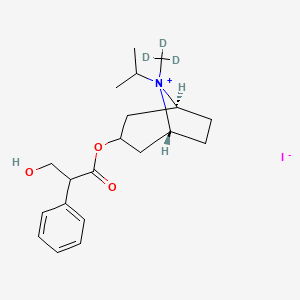
![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
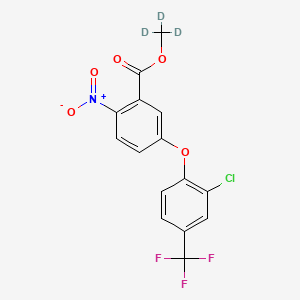
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
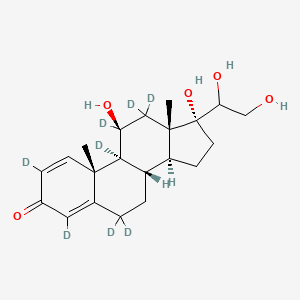

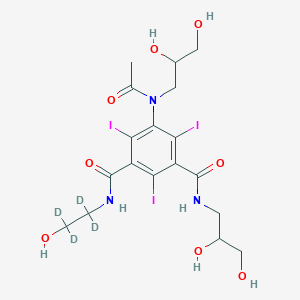
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
